methyl 3,5-di-O-caffeoyl quinate
Description
Contextualization within the Caffeoylquinic Acid Family
Caffeoylquinic acids (CQAs) are a significant class of phenolic acids composed of a quinic acid core and one or more caffeoyl groups. sci-hub.se Methyl 3,5-di-O-caffeoyl quinate is distinguished by the presence of two caffeoyl groups attached to the 3 and 5 positions of the quinic acid backbone, along with a methyl ester group. ontosight.aismolecule.com This specific arrangement of functional groups differentiates it from other well-known CQAs like chlorogenic acid (which has a single caffeoyl group at the 3-position) and its isomers. smolecule.com The diversity within the CQA family, arising from the number and position of caffeoyl groups, leads to a wide spectrum of chemical properties and biological activities. sci-hub.se
Significance as a Natural Product Research Target
The interest in this compound as a research target stems from its natural origin and its potential biological effects. It has been isolated from a range of plant species, including Artemisia annua, Lactuca sativa, Suaeda glauca, and Dichrocephala bicolor. nih.govontosight.ai The process of obtaining this compound from natural sources typically involves extraction with organic solvents followed by purification using chromatographic techniques like high-performance liquid chromatography (HPLC). ontosight.ai
Academic research has been driven by the diverse biological activities reported for this compound and its relatives. These include antioxidant, anti-inflammatory, antimicrobial, and hepatoprotective properties. nih.govontosight.aismolecule.com For instance, studies have demonstrated its capacity to scavenge free radicals and inhibit lipid peroxidation, suggesting a role in protecting cells from oxidative stress. smolecule.com Furthermore, research has explored its potential to modulate inflammatory pathways. smolecule.com The synthesis of this compound and its derivatives is also an active area of investigation, often involving esterification reactions to create the desired compound for further study. smolecule.comscispace.com
Detailed Research Findings
Scientific investigations have provided valuable insights into the properties and activities of this compound.
Isolation and Identification: This compound has been successfully isolated from various plant sources. For example, it was identified in the ethyl acetate (B1210297) fraction of Ilex latifolia and the flowers of Erigeron annuus. chemfaces.com Researchers have also isolated it from the leaves of Ilex pubescens, where it was identified as one of eight caffeoylquinic acids with potential anti-influenza activity. nih.gov Its structure is typically confirmed using spectroscopic methods. jst.go.jp
Biological Activity Studies: A significant body of research has focused on the biological effects of this compound.
Hepatoprotective Activity: Studies have shown that it exhibits hepatoprotective activity against toxin-induced cell death in primary cultured mouse hepatocytes. ebi.ac.ukscispace.com In one study, it was found to be more potent than glycyrrhizin (B1671929) in protecting cultured hepatocytes from CCl4-induced injury. jst.go.jp
Antioxidant Properties: The compound is recognized as a potent antioxidant, capable of neutralizing free radicals and reducing oxidative stress. smolecule.combiosynth.com
Anti-inflammatory Effects: Research indicates that it can inhibit pro-inflammatory pathways. smolecule.com
Melanogenesis: An interesting finding is its effect on melanogenesis. One study reported that methyl 3,5-di-O-caffeoylquinate induced the synthesis of melanin (B1238610) in murine melanoma cells by activating the p38 pathway and inducing tyrosinase. oup.comnih.gov
Enzyme Inhibition: It has been found to inhibit the neuraminidase of the influenza A virus. nih.gov
The table below summarizes some of the key research findings related to the biological activities of this compound.
| Biological Activity | Research Finding | Reference(s) |
| Hepatoprotective | Showed significant, concentration-dependent hepatoprotective activity against D-galactosamine/tumor necrosis factor-α-induced cell death in primary cultured mouse hepatocytes. | scispace.com |
| Was more potent than glycyrrhizin in protecting cultured rat hepatocytes against CCl4-induced liver cell injury. | jst.go.jp | |
| Exhibited hepatoprotective effects against tacrine-induced cytotoxicity in Hep G2 cells. | ebi.ac.uk | |
| Antioxidant | Demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation. | smolecule.com |
| Acts as a potent antioxidant by neutralizing free radicals. | biosynth.com | |
| Anti-inflammatory | Can inhibit pro-inflammatory pathways. | smolecule.com |
| Melanogenesis | Induced melanin synthesis in B16F10 melanoma cells in a concentration-dependent manner. | oup.comnih.gov |
| Antiviral | Inhibited the neuraminidase of the influenza A virus. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O12/c1-36-25(34)26(35)12-20(37-22(31)8-4-14-2-6-16(27)18(29)10-14)24(33)21(13-26)38-23(32)9-5-15-3-7-17(28)19(30)11-15/h2-11,20-21,24,27-30,33,35H,12-13H2,1H3/b8-4+,9-5+/t20-,21-,24?,26?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBNYMXKXIIGFX-IYVYCCGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1(C[C@H](C([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Isolation Methodologies
Botanical Sources and Distribution
This compound is a methyl ester derivative of 3,5-di-O-caffeoylquinic acid, formed through the formal condensation of the carboxyl group with methanol (B129727). nih.govevitachem.com
Researchers have successfully isolated and identified methyl 3,5-di-O-caffeoyl quinate from numerous plants across different families. Its presence has been confirmed in the following species:
Suaeda glauca : This salt-tolerant coastal shrub is a known source of the compound. nih.govsmolecule.comnih.govzfin.org Studies involving bioassay-guided fractionation of methanol extracts of Suaeda glauca have successfully isolated this compound. nih.govscispace.com
Dichrocephala bicolor : The compound has been isolated from this flowering plant, which is native to tropical and subtropical regions. nih.govsmolecule.comzfin.org
Artemisia annua : Also known as sweet wormwood, this plant has been identified as a source of this compound. ontosight.ai Another species, Artemisia ludoviciana, has also been reported to contain the compound. nih.gov
Lactuca sativa : Commonly known as lettuce, this species is another botanical source of this compound. ontosight.aifoodb.cahmdb.ca
Vernonia gigantea : While direct isolation from Vernonia gigantea is noted, related research on Solidago virga-aurea var. gigantea also led to the isolation of this compound from its aerial parts. ebi.ac.ukresearchgate.net
Dipsacus asper : The roots of this plant have been a significant source for the isolation of several caffeoyl quinic acid derivatives, including this compound. researchgate.netresearchgate.netnih.govkoreascience.kr
Mikania species : In silico studies on constituents of Mikania species have identified methyl-3,5-di-O-caffeoyl quinate as a key compound for analysis. nih.gov
Table 1: Botanical Sources of this compound
| Plant Species | Family | Part(s) Used for Isolation | References |
|---|---|---|---|
| Suaeda glauca | Chenopodiaceae | Whole plant | nih.govnih.govscispace.comebi.ac.uk |
| Dichrocephala bicolor | Asteraceae | Whole plant | nih.govebi.ac.uk |
| Artemisia annua | Asteraceae | Not Specified | ontosight.ai |
| Lactuca sativa | Asteraceae | Not Specified | ontosight.aifoodb.cahmdb.ca |
| Solidago virga-aurea var. gigantea | Asteraceae | Aerial parts | ebi.ac.ukresearchgate.net |
| Dipsacus asper | Dipsacaceae | Roots | researchgate.netresearchgate.netnih.gov |
| Mikania species | Asteraceae | Not Specified | nih.gov |
Propolis : This resinous mixture produced by honeybees is a notable non-botanical source. Water extracts of propolis have been found to contain various dicaffeoyl quinic acid derivatives. jst.go.jpwakan-iyaku.gr.jp While some studies on propolis isolates identify 3,5-di-O-caffeoyl quinic acid, related research confirms the isolation of its methyl esters, such as methyl 3,4-di-O-caffeoyl quinate and methyl 4,5-di-O-caffeoyl quinate, from propolis extracts. jst.go.jpwakan-iyaku.gr.jp
Extraction and Purification Techniques for Research Applications
The isolation of pure this compound from its natural sources involves a multi-step process combining solvent extraction and chromatographic techniques.
The initial step in isolating the compound from plant material typically involves extraction with a polar solvent.
Methanol (MeOH) Extraction : Methanol is frequently used to create a crude extract from the plant material. nih.govresearchgate.net For instance, the methanol extract of Dipsacus asper roots was used as the starting point for isolating various caffeoyl quinic acid derivatives. researchgate.netnih.gov Similarly, bioassay-guided fractionation of a methanol extract of Suaeda glauca yielded the compound. nih.govscispace.com
Ethanol-Water Extraction : A mixture of ethanol (B145695) and water (e.g., 80:20, v/v) is also an effective solvent system for initial extraction from plant tissues. csic.esresearchgate.net
Solvent Partitioning : Following the initial extraction, the resulting solution is often subjected to successive partitioning with solvents of varying polarity, such as chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their solubility. csic.esresearchgate.net
After obtaining a crude extract, various chromatographic methods are employed for the separation and purification of this compound.
HPLC is a crucial technique for both the analysis and purification of this compound.
Purification : Semi-preparative HPLC is a highly effective method for isolating pure compounds from complex mixtures. mdpi.comnih.gov It is often used as a final purification step after initial fractionation by other methods like High-Speed Counter-Current Chromatography (HSCCC) or column chromatography over materials like Sephadex LH-20. csic.esmdpi.commuc.edu.cn
Analysis and Identification : HPLC is used to monitor the progress of purification and to determine the purity of the isolated compounds. muc.edu.cnmdpi.comnih.gov The retention time of the compound on an HPLC column, along with spectroscopic data, helps confirm its identity. mdpi.com For example, in the analysis of polar fractions from Artemisia annua, HPLC was used to create a fingerprint chromatogram to identify major dicaffeoylquinic acid derivatives. mdpi.comnih.gov
Table 2: Methodologies for Extraction and Isolation
| Technique | Description | Purpose | References |
|---|---|---|---|
| Solvent Extraction | Use of solvents like methanol or ethanol-water to create a crude extract from plant material. | Initial extraction from source material. | nih.govresearchgate.netcsic.es |
| Solvent Partitioning | Sequential extraction with immiscible solvents (e.g., chloroform, ethyl acetate) to separate compounds by polarity. | Fractionation of the crude extract. | csic.esresearchgate.net |
| Column Chromatography | Separation using a stationary phase like Sephadex LH-20. | Further purification of fractions. | csic.esresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | A high-resolution separation technique based on partitioning between a mobile and stationary phase. | Final purification, purity analysis, and identification. | ontosight.aimdpi.commuc.edu.cnmdpi.com |
| High-Speed Counter-Current Chromatography (HSCCC) | A liquid-liquid partition chromatography technique used for preparative separation. | Fractionation and purification before final HPLC step. | mdpi.comnih.gov |
Chromatographic Separation and Isolation Strategies
Counter-Current Chromatography (CCC) and High-Speed Counter-Current Chromatography (HSCCC)
Counter-Current Chromatography (CCC) and its high-speed counterpart (HSCCC) are effective liquid-liquid partition chromatography techniques for the separation and purification of natural products, including this compound. These methods avoid the use of solid stationary phases, thus preventing the irreversible adsorption of the sample and minimizing the risk of sample denaturation, which is particularly beneficial for the isolation of labile compounds like caffeoylquinic acid derivatives. researchgate.net
A key application of CCC was demonstrated in the successful isolation of three isomeric methyl dicaffeoyl quinates from a butanol extract of Bidens pilosa. muc.edu.cnresearchgate.net In this study, a two-phase solvent system composed of chloroform-methanol-water-n-butanol (4:3:2:0.5, v/v) was employed. From a 302 mg crude fraction, researchers were able to isolate 24.3 mg of this compound. muc.edu.cn This was a significant achievement as it was the first reported instance of using CCC to separate the geometrical isomers of methyl dicaffeoyl quinates. muc.edu.cnresearchgate.net
HSCCC, often combined with other chromatographic techniques like semi-preparative HPLC, has proven to be a highly efficient approach for the preparative separation of various caffeoylquinic acid derivatives from complex plant extracts, such as those from Arctium lappa (burdock) roots. researchgate.net While this specific study focused on other derivatives, the methodology highlights the power of HSCCC for separating structurally similar compounds within this chemical class, indicating its strong applicability for purifying this compound. researchgate.netsci-hub.se
Table 2: Isolation of this compound using CCC
| Plant Source | Extraction Method | CCC Solvent System | Amount Isolated | Purity | Reference |
|---|
Preparative Chromatography
Preparative chromatography, particularly preparative High-Performance Liquid Chromatography (HPLC), is a cornerstone for the isolation of pure this compound from plant extracts. This technique is often used as a final purification step following initial fractionation by methods like column chromatography or HSCCC. researchgate.net
For instance, the chemical constituents of Artemisia lactiflora were isolated using a combination of column chromatography over silica (B1680970) gel and C18 reverse-phase silica gel, followed by semi-preparative HPLC to yield pure compounds, including this compound. researchgate.netnih.gov Similarly, caffeoylquinic acid derivatives have been isolated from the stems of Akebia quinata using preparative HPLC. scispace.com The combination of HSCCC with semi-preparative HPLC has been described as a highly efficient strategy for obtaining pure caffeoylquinic acid derivatives from natural sources. researchgate.net
These methods allow for the separation of compounds with high resolution, which is essential for distinguishing between closely related isomers that often coexist in plant extracts. The choice of stationary phase (e.g., C18) and mobile phase is optimized to achieve the best separation for the target compound.
Purity Assessment for Biological and Chemical Studies
Ensuring the purity and structural integrity of an isolated compound is critical before its use in biological and chemical studies. For this compound, a combination of chromatographic and spectroscopic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of the isolated fractions. researchgate.net Following the separation of this compound from Bidens pilosa by CCC, its purity was determined to be 82.4% by HPLC analysis. muc.edu.cnresearchgate.net HPLC provides quantitative data on the percentage of the target compound relative to any impurities.
Spectroscopic Methods are essential for unequivocal structure elucidation and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are used to determine the precise chemical structure. The chemical shifts and coupling constants of the protons and carbons in the quinic acid core and the two caffeoyl groups confirm the substitution pattern (at positions 3 and 5) and the presence of the methyl ester group. e-jkfn.orgwakan-iyaku.gr.jpmdpi.com For example, the structure of methyl 3,5-di-O-caffeoyl-epi-quinate isolated from Ainsliaea acerifolia was confirmed through detailed interpretation of its NMR data. e-jkfn.org
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular formula of the compound (C₂₆H₂₆O₁₂). muc.edu.cnwakan-iyaku.gr.jp This technique confirms the molecular weight and provides fragmentation patterns that support the structural identification made by NMR.
Together, these assessment methods ensure that the compound used for further research is of known purity and has the correct chemical identity, which is fundamental for the reliability of any subsequent biological or chemical findings. e-jkfn.orgmuc.edu.cn
Biosynthesis and Metabolic Pathways in Plants
Overview of Caffeoylquinic Acid Biosynthesis Pathways
Caffeoylquinic acids, the precursors to methyl 3,5-di-O-caffeoyl quinate, are esters formed between caffeic acid and quinic acid. Their biosynthesis is a branch of the well-established phenylpropanoid pathway, which starts with the amino acid phenylalanine. A series of enzymatic steps convert phenylalanine into p-coumaroyl-CoA, a key intermediate. From this point, several routes can lead to the formation of monocaffeoylquinates, which can then be further acylated to form dicaffeoylquinates like the 3,5-di-O-caffeoylquinic acid backbone.
One major pathway involves the esterification of quinic acid with p-coumaroyl-CoA, followed by the hydroxylation of the p-coumaroyl moiety to a caffeoyl group. An alternative route involves the initial synthesis of caffeoyl-CoA, which is then esterified to quinic acid. The formation of dicaffeoylquinates, such as 3,5-di-O-caffeoylquinic acid, is thought to occur through a subsequent acylation reaction where a second caffeoyl group is transferred to a monocaffeoylquinate precursor, such as 3-O-caffeoylquinic acid (neochlorogenic acid) or 5-O-caffeoylquinic acid (chlorogenic acid).
The final step in the formation of this compound is the methylation of the carboxylic acid group of the quinate moiety. This reaction is catalyzed by a specific type of methyltransferase.
Role of Key Enzymes in its Formation
The biosynthesis of the 3,5-di-O-caffeoyl quinate backbone is orchestrated by a series of specific enzymes, each playing a critical role in the assembly of the molecule.
Hydroxycinnamoyl-CoA quinate hydroxycinnamoyl transferase (HQT) is a pivotal enzyme in the biosynthesis of caffeoylquinic acids. It belongs to the BAHD family of acyltransferases and primarily catalyzes the transfer of a hydroxycinnamoyl group from a CoA-thioester, such as p-coumaroyl-CoA or caffeoyl-CoA, to the hydroxyl group of quinic acid. In some plant species, HQT is considered a key enzyme in the production of chlorogenic acid (5-O-caffeoylquinic acid) frontiersin.org.
Research has also demonstrated that HQT can be involved in the synthesis of dicaffeoylquinic acids. For instance, HQT from tomato has been shown to catalyze the formation of 3,5-di-O-caffeoylquinic acid from 3-O-caffeoylquinic acid and caffeoyl-CoA. This indicates a dual role for HQT in both the initial formation of monocaffeoylquinates and their subsequent conversion to dicaffeoylquinates.
Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT) is another crucial enzyme in the phenylpropanoid pathway with a broader substrate specificity compared to HQT. HCT can utilize both shikimate and quinate as acyl acceptors, and it plays a central role in the biosynthesis of lignin (B12514952) precursors. This enzyme catalyzes the transfer of a p-coumaroyl group from p-coumaroyl-CoA to either shikimate or quinate.
The p-coumaroyl-shikimate or p-coumaroyl-quinate formed by HCT can then be hydroxylated to caffeoyl-shikimate or caffeoyl-quinate. HCT can also catalyze the reverse reaction, converting caffeoyl-shikimate back to caffeoyl-CoA, which can then be used by HQT to form caffeoylquinic acids. The interplay between HCT and HQT is essential for directing metabolic flux towards the synthesis of various phenylpropanoid compounds, including caffeoylquinic acids.
p-Coumarate 3'-hydroxylase (C3'H) is a cytochrome P450-dependent monooxygenase that plays a critical role in the hydroxylation of the aromatic ring of p-coumaroyl esters. This enzyme specifically introduces a hydroxyl group at the 3' position of the p-coumaroyl moiety of either p-coumaroyl-shikimate or p-coumaroyl-quinate, converting it to caffeoyl-shikimate or caffeoyl-quinate, respectively. This hydroxylation step is essential for the formation of the catechol (3,4-dihydroxyphenyl) structure characteristic of the caffeoyl group in caffeoylquinic acids. The activity of C3'H is a key determinant in the production of caffeic acid derivatives.
Caffeoyl shikimate esterase (CSE) provides an alternative route for the production of caffeic acid. This enzyme hydrolyzes caffeoyl shikimate to release free caffeic acid and shikimate. The liberated caffeic acid can then be activated to caffeoyl-CoA by a 4-coumarate:CoA ligase (4CL), which can subsequently be used by HQT to form caffeoylquinic acids. The presence of CSE highlights the metabolic flexibility within the phenylpropanoid pathway, allowing plants to produce essential intermediates through different enzymatic reactions.
Recent research has uncovered a novel class of enzymes involved in the synthesis of dicaffeoylquinic acids. GDSL lipase-like enzymes, such as isochlorogenic acid synthase, have been shown to catalyze the formation of 3,5-di-O-caffeoylquinic acid (isochlorogenic acid A) from two molecules of 5-O-caffeoylquinic acid (chlorogenic acid) nih.gov. This acyltransferase reaction represents a direct pathway for the synthesis of dicaffeoylquinates from monocaffeoylquinate precursors, providing a more complete understanding of the biosynthesis of these complex molecules.
Proposed Biosynthetic Routes for Methyl Esters of Caffeoylquinic Acids
The biosynthesis of this compound originates from the broader phenylpropanoid pathway, which is responsible for producing a vast array of secondary metabolites in plants. The initial steps involve the conversion of the amino acid L-phenylalanine into p-coumaroyl-CoA through the sequential action of three key enzymes: phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). nih.govresearchgate.netmdpi.com
From p-coumaroyl-CoA, the pathway to caffeoylquinic acids (CQAs), the direct precursors to their methyl esters, can proceed via several proposed routes. These routes primarily involve the esterification of quinic acid with p-coumaroyl-CoA or caffeoyl-CoA, catalyzed by enzymes from the BAHD family of acyl-CoA-dependent acyltransferases. nih.govmdpi.comresearchgate.net The main enzymes implicated in CQA formation are hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) and hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT). nih.govresearchgate.net Additionally, the enzyme p-coumaroyl ester 3′-hydroxylase (C3′H) is crucial for hydroxylating the p-coumaroyl moiety to a caffeoyl moiety. nih.govresearchgate.net
The formation of 3,5-di-O-caffeoylquinate, the immediate precursor to the titular compound, involves two successive acylation steps on the quinic acid core. The final and defining step in the biosynthesis of this compound is the methylation of the carboxylic acid group of the quinate moiety. This reaction is proposed to be catalyzed by a specific class of O-methyltransferases (OMTs). nih.gov Plant OMTs are a large family of enzymes that methylate the oxygen atom of various secondary metabolites. nih.gov Specifically, carboxyl methyltransferases (CMTs) are responsible for methylating the hydroxyl oxygen of carboxylic acids to form methyl esters. researchgate.netnih.gov These enzymes typically utilize S-adenosyl-L-methionine (SAM) as the methyl group donor. nih.gov Therefore, the proposed final step is the enzymatic transfer of a methyl group from SAM to the carboxyl group of 3,5-di-O-caffeoylquinic acid, mediated by a specific carboxyl methyltransferase.
Key Enzymes in the Biosynthesis of Caffeoylquinic Acid Precursors
| Enzyme | Abbreviation | Function |
|---|---|---|
| Phenylalanine ammonia-lyase | PAL | Catalyzes the deamination of L-phenylalanine to form cinnamic acid. |
| Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid to produce p-coumaric acid. |
| 4-coumarate:CoA ligase | 4CL | Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. |
| Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase | HQT | Transfers a hydroxycinnamoyl group from its CoA ester to quinic acid. |
| Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase | HCT | Transfers a hydroxycinnamoyl group from its CoA ester to either quinic acid or shikimic acid. |
| p-coumaroyl ester 3′-hydroxylase | C3′H | Hydroxylates the p-coumaroyl group attached to quinic or shikimic acid to form a caffeoyl group. |
Genetic and Metabolic Engineering Approaches for Biosynthesis Research
Genetic and metabolic engineering have become indispensable tools for elucidating the biosynthetic pathways of plant secondary metabolites and for enhancing the production of valuable compounds. lbl.govnih.gov Research into the biosynthesis of caffeoylquinic acids, including this compound, has utilized these approaches to identify key genes, characterize enzyme functions, and manipulate metabolic flux.
Conversely, gene silencing or knockout techniques, such as RNA interference (RNAi), are used to downregulate the expression of specific genes. This approach helps to confirm the function of an enzyme within the pathway; a reduction in the accumulation of a specific CQA following the silencing of a candidate gene (e.g., HCT or C3'H) provides strong evidence for its role in the biosynthesis of that compound.
Furthermore, the heterologous expression of plant genes in microbial systems like Escherichia coli or yeast (Saccharomyces cerevisiae) is a powerful method for characterizing enzyme function in a simplified biological context, free from the complex metabolic networks of the native plant. lbl.govnih.gov This approach allows researchers to confirm the specific substrates and products of individual enzymes, such as the various acyltransferases involved in CQA synthesis.
Transcriptome analysis has also been employed to identify candidate genes involved in CQA biosynthesis. By comparing the gene expression profiles of plant tissues with high and low levels of CQAs, researchers can identify genes, including those for transcription factors, that are co-expressed with the accumulation of these compounds. mdpi.compreprints.org For example, studies in sunflower and globe artichoke have successfully identified and functionally characterized key genes in the CQA pathway by analyzing transcriptomic data. nih.govresearchgate.net These genetic and metabolic engineering strategies are crucial for building a complete picture of how this compound is synthesized and for developing platforms for its enhanced production.
| Transcriptome Analysis | Comparing gene expression in high- vs. low-CQA accumulating tissues to find candidate genes. | PAL, C4H, 4CL, HQT, HCT | Sunflower, Globe Artichoke | Identify novel genes and regulatory factors in the CQA pathway. nih.govresearchgate.net |
Chemical Synthesis and Derivatization Strategies for Research
Laboratory Synthesis Approaches
The laboratory synthesis of methyl 3,5-di-O-caffeoyl quinate and its isomers is a multi-step process that requires careful control of reactive functional groups. The primary challenge lies in the selective esterification of the hydroxyl groups on the quinic acid core with caffeic acid, given the presence of multiple hydroxyls on both molecules and the labile nature of the catechol moiety in caffeic acid. nih.gov
The principal method for synthesizing caffeoylquinic acid derivatives is the esterification of a quinic acid derivative with a caffeic acid derivative. scispace.comresearchgate.net To achieve selectivity and prevent unwanted side reactions, protective groups are employed. A common strategy involves the esterification of methyl quinate with di-O-acetylcaffeoyl chloride. scispace.com In this approach, the hydroxyl groups of the caffeic acid catechol are first protected as acetates. The protected di-O-acetylcaffeoyl chloride is then reacted with methyl quinate under basic conditions. smolecule.com Following the esterification, the acetyl protecting groups are removed in a deprotection step to yield the final methyl di-O-caffeoylquinate product. scispace.com This method allows for the formation of various isomers, including methyl 3,5-di-O-caffeoylquinate. scispace.com
To facilitate the esterification reaction, specific coupling reagents are essential. Thionyl chloride (SOCl₂) is a standard reagent used to convert carboxylic acids into more reactive acyl chlorides. wikipedia.org In this context, it can be used to prepare di-O-acetylcaffeoyl chloride from di-O-acetylcaffeic acid. This resulting acyl chloride is highly electrophilic and readily reacts with the hydroxyl groups of methyl quinate. scispace.comsmolecule.com
Other coupling agents are also utilized in these syntheses. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are effective for promoting the direct esterification between a carboxylic acid and an alcohol, providing an alternative route to form the ester bond. nih.govscispace.com
| Starting Materials | Key Reagents/Steps | Product Type | Reference |
|---|---|---|---|
| Methyl quinate, Di-O-acetylcaffeoyl chloride | Esterification, Deprotection of acetyl groups | Methyl di-O-caffeoylquinates | scispace.com |
| Quinic acid derivative, Caffeic acid derivative | DCC, DMAP | Caffeoylquinic acid esters | nih.gov |
| Caffeic acid | Thionyl chloride | Caffeoyl chloride (intermediate) | wikipedia.org |
Semi-Synthetic Modifications and Analog Preparation
Starting from the natural scaffold, semi-synthetic modifications allow for the creation of a diverse library of analogs. These modifications are aimed at probing the impact of different functional groups on biological activity and improving physicochemical properties.
The carboxyl group of the quinic acid core is a prime target for modification. Derivatization at this position into various alkyl esters can significantly influence the compound's properties. Studies have reported the isolation and synthesis of different esters, such as methyl, ethyl, and butyl esters of dicaffeoylquinic acids. sci-hub.semdpi.comresearchgate.net The comparison of these derivatives is essential for activity profiling. For instance, in a study evaluating inhibitors of aldose reductase, a key enzyme in diabetic complications, methyl-3,5-di-O-caffeoylquinate demonstrated the most potent inhibition among ten related compounds isolated from Xanthium strumarium, highlighting the significance of the methyl ester group for this specific activity. science.gov The formation of methyl esters can also occur as an artifact during extraction processes that use acidified methanol (B129727), a method that can lead to the esterification of compounds like 3,5-di-O-caffeoylquinic acid. mdpi.com
The quinic acid skeleton offers multiple hydroxyl groups (at positions C-1, C-3, C-4, and C-5) that can be esterified with caffeic acid, leading to a wide array of constitutional isomers. mdpi.com Beyond the common 3,5-dicaffeoyl derivative, other isomers such as 3,4-di-O-caffeoylquinic acid, 4,5-di-O-caffeoylquinic acid, and 1,5-di-O-caffeoylquinic acid are found in nature and have been synthesized for comparative studies. researchgate.netsci-hub.se
Further complexity is introduced by attaching other chemical moieties to the core. For example, derivatives where a hydroxyl group is substituted with a succinyl or maloyl group have been identified, creating compounds like 1,5-O-dicaffeoyl-3-O-succinylquinic acid. sci-hub.sesci-hub.se Synthesis can also involve modifications of the quinic acid core itself, such as using quinide (the 1,5-lactone of quinic acid) as a starting material to synthesize 4,5-di-O-caffeoylquinic acid. scispace.com These structural variations are critical for developing a comprehensive understanding of how the specific arrangement and nature of substituents on the quinate core influence biological function.
Biotransformation Studies for Novel Derivatives
Biotransformation offers an alternative, environmentally friendly approach to chemical synthesis for producing novel derivatives. This method uses enzymes or whole microbial cells to perform specific chemical modifications. Research into the biosynthesis of caffeoylquinic acids has revealed enzymatic pathways that can be harnessed for this purpose. nih.gov
Advanced Spectroscopic and Chromatographic Characterization in Research
Mass Spectrometry (MS) Techniques
Mass spectrometry is a cornerstone in the analysis of methyl 3,5-di-O-caffeoyl quinate, providing critical information on its molecular weight and structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS/MS, ESI/TOF/MS) for Structure Elucidation
Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of large, thermally labile molecules like this compound. In ESI-MS, the compound is typically observed as a deprotonated molecule [M-H]⁻ in negative ion mode. For this compound, this corresponds to an m/z of 529. mdpi.com This initial mass determination is the first step in its identification.
Further structural details are obtained using tandem mass spectrometry (MS/MS). For instance, the deprotonated molecule of this compound at m/z 529 can be fragmented to yield a characteristic product ion at m/z 367, corresponding to the loss of a caffeoyl group. rsc.org High-resolution mass spectrometry, such as ESI-Time-of-Flight (TOF)-MS, provides highly accurate mass measurements, which further confirms the elemental composition of the parent and fragment ions. nih.gov For example, the high-resolution ESI-MS of a related di-O-acetylcaffeoyl quinate derivative showed an [M+Na]⁺ ion at m/z 721.1741, which was very close to the calculated value of 721.1745 for C₃₄H₃₄O₁₆Na. wakan-iyaku.gr.jp
Tandem Mass Spectrometry (MSn) for Fragmentation Pattern Analysis and Identification of Isomers
Tandem mass spectrometry (MSn) is crucial for distinguishing between different isomers of di-O-caffeoylquinic acids and their methyl esters. The fragmentation patterns of these isomers are often distinct and depend on the positions of the caffeoyl groups on the quinic acid core. uma.ptsci-hub.se
In the negative ion mode, the fragmentation of dicaffeoylquinic acid isomers (with an [M-H]⁻ ion at m/z 515) typically involves the loss of a caffeoyl residue (162 Da) to produce a base peak ion at m/z 353. uma.pt The subsequent fragmentation of this ion can help differentiate the isomers. While specific fragmentation data for this compound is detailed, the principles of isomer differentiation from its acid counterpart are applicable. For instance, the fragmentation of different caffeoylquinic acid isomers can yield characteristic ions. researchgate.net For example, the product ion at m/z 179 is indicative of a 3-O-caffeoylquinate structure, while an ion at m/z 173 can suggest a 4-O-caffeoylquinate. mdpi.comresearchgate.net The relative abundance of these fragment ions provides a fingerprint for each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the complete structural determination of this compound, providing detailed information about the carbon-hydrogen framework and the connectivity of the different moieties.
One-Dimensional (1D) NMR (¹H, ¹³C) for Core Structure Determination
¹H NMR and ¹³C NMR spectra provide the fundamental information for identifying the core structures of the quinic acid and caffeic acid moieties. In the ¹H NMR spectrum, characteristic signals for the caffeoyl groups include doublets for the vinyl protons (H-7' and H-8') with a large coupling constant (around 15.6-15.9 Hz), indicative of a trans configuration. japsonline.commdpi.com The aromatic protons of the caffeoyl groups typically appear as a set of signals in the aromatic region. japsonline.com The protons on the quinic acid ring appear at specific chemical shifts, and their downfield shift can indicate the position of esterification. For example, when a hydroxyl group on the quinic acid is esterified, the attached proton shifts downfield by about 1.0-1.6 ppm. mdpi.com
The ¹³C NMR spectrum confirms the presence of all carbon atoms in the molecule. Key signals include those for the carbonyl carbons of the ester and carboxylic acid groups, the carbons of the two caffeoyl moieties, and the carbons of the quinic acid core. wakan-iyaku.gr.jpjapsonline.com The chemical shifts of the quinic acid carbons are sensitive to the positions of the caffeoyl groups.
Table 1: ¹H and ¹³C NMR Data for a Methyl di-O-caffeoylquinate Derivative
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Quinic Acid Moiety | ||
| 1 | - | 74.2 |
| 2, 6 | 2.10-2.36 (m) | 35.8 |
| 3 | 5.54 (dt) | 68.8 |
| 4 | 5.12 (dd) | 69.8 |
| 5 | 4.34 (dt) | 68.8 |
| OMe | 3.74 (s) | - |
| Caffeoyl Moiety' | ||
| 1' | - | 126.0 |
| 2' | 7.06 (d) | 115.0 |
| 3' | - | 146.3 |
| 4' | - | 149.0 |
| 5' | 6.80 (d) | 116.0 |
| 6' | 6.94 (dd) | 121.8 |
| 7' | 7.58 (d) | 147.0 |
| 8' | 6.26 (d) | 113.8 |
| 9' | - | 165.4 |
| Caffeoyl Moiety" | ||
| 1" | - | 126.7 |
| 2" | 7.02 (d) | 115.0 |
| 3" | - | 146.1 |
| 4" | - | 148.8 |
| 5" | 6.82 (d) | 115.8 |
| 6" | 6.92 (dd) | 122.1 |
| 7" | 7.63 (d) | 146.7 |
| 8" | 6.32 (d) | 114.0 |
| 9" | - | 165.4 |
| Data adapted from a study on 3,4-di-O-caffeoylquinic acid methyl ester for illustrative purposes. japsonline.com |
Two-Dimensional (2D) NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and determining the connectivity and stereochemistry of the molecule. biocrick.comnih.gove-nps.or.kr
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, which helps to trace the spin systems within the quinic acid and caffeoyl moieties. nih.govuniversiteitleiden.nl
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded protons and carbons, allowing for the assignment of carbon signals based on their attached protons. nih.gove-nps.or.kruniversiteitleiden.nl
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the esterification sites by observing correlations between the protons on the quinic acid ring (e.g., H-3 and H-5) and the carbonyl carbons of the caffeoyl groups. nih.gove-nps.or.kruniversiteitleiden.nl
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry of the molecule. nih.govnih.gov
Through the combined use of these 2D NMR techniques, the complete and unambiguous structure of this compound can be established.
Chromatographic Techniques for Analytical Quantification and Identification
Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are widely used for the separation, identification, and quantification of this compound in complex mixtures such as plant extracts. uma.ptnih.gov
HPLC coupled with a Diode Array Detector (DAD) allows for the detection and preliminary identification of the compound based on its retention time and UV-Vis absorption spectrum. nih.gov For more definitive identification and quantification, HPLC is often coupled with a mass spectrometer (LC-MS). sci-hub.se LC-MS combines the separation power of HPLC with the sensitive and selective detection of MS.
The use of ultra-performance liquid chromatography (UPLC) offers improved resolution and shorter analysis times compared to conventional HPLC. nih.gov In research, UPLC coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) has been employed for the comprehensive characterization of phenolic compounds, including methyl esters of dicaffeoylquinic acids. nih.gov The retention time, along with the accurate mass measurements and fragmentation patterns obtained from the MS, provides a high degree of confidence in the identification and quantification of this compound.
Liquid Chromatography (LC) hyphenated with MS for Complex Mixture Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of this compound in complex mixtures. This method allows for the separation of the compound from other components in a sample, followed by its identification based on its mass-to-charge ratio (m/z) and fragmentation pattern.
In studies of plant extracts, LC-MS has been instrumental in identifying various caffeoylquinic acid derivatives, including this compound. For instance, analysis of Crataegus monogyna (hawthorn) extracts using HPLC/ESI-MS revealed the presence of methyl chlorogenates, which are structurally related to this compound. mdpi.com The use of acidified methanol (B129727) during extraction was found to promote the formation of these methyl esters. mdpi.com The single ion chromatogram of the ion at m/z 529 corresponds to the [M-H]⁻ ion of methyl 3,5-di-O-caffeoylquinates. mdpi.com
Furthermore, LC-MS/MS, a tandem mass spectrometry technique, provides more detailed structural information by fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation behavior of dicaffeoylquinic acids (diCQA) has been extensively studied using LC-MSn. acs.orgnih.gov The ease of removal of the caffeoyl residue during fragmentation follows the order 1 ≈ 5 > 3 > 4, which aids in isomer differentiation. acs.orgnih.gov For 3,5-di-O-caffeoylquinic acid, the base peak in its MS/MS spectrum is often observed at m/z 179, corresponding to the caffeic acid fragment. researchgate.net This characteristic fragmentation is crucial for distinguishing it from other diCQA isomers. researchgate.netresearchgate.net
A study on Brazilian propolis utilized LC-MS to isolate and identify 3,5-di-O-caffeoylquinic acid among other caffeoylquinic acid derivatives. nih.gov These compounds were identified based on their NMR and MS data. nih.gov Similarly, research on Suaeda glauca and Dichrocephala bicolor led to the isolation of this compound, with its structure confirmed by spectroscopic methods. ebi.ac.uk
Table 1: LC-MS Parameters for the Analysis of Caffeoylquinic Acid Derivatives
| Parameter | Value | Reference |
| Column | Fused core C18 | science.gov |
| Mobile Phase | Acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B) | nih.gov |
| Detection | Triple-quadrupole mass spectrometer in multiple-reaction monitoring mode | science.gov |
| Ionization Mode | Negative electrospray ionization (ESI⁻) | nih.gov |
Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis
Ultra-performance liquid chromatography (UPLC) offers significant advantages over conventional HPLC for the analysis of this compound, primarily through increased speed, resolution, and sensitivity. This technology utilizes smaller particle sizes in the stationary phase, enabling faster separations without compromising efficiency.
UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) has been successfully applied for the rapid identification and quantification of numerous caffeoylquinic acids in plant extracts. sci-hub.se For example, a UPLC-MS/MS method was developed for the analysis of 34 CQAs in Erigeron breviscapus. sci-hub.se Another study utilized UPLC-QTOF-MS/MS for the qualitative and quantitative analysis of phenolic compounds and saponins (B1172615) in Eleutherococcus senticosus leaves, demonstrating the high-throughput capabilities of this technique. nih.gov The rapid separation, often achieved in under 4 minutes, allows for the analysis of a large number of samples in a short period. science.gov
The enhanced resolution of UPLC is particularly beneficial for separating the various isomers of dicaffeoylquinic acids and their methyl esters, which often co-elute in traditional HPLC systems. researchgate.net This capability is crucial for accurate quantification and for understanding the specific biological activities of individual isomers.
Table 2: UPLC Method Parameters for Caffeoylquinic Acid Analysis
| Parameter | Gradient Elution Program | Flow Rate | Injection Volume | Column Temperature | Reference |
| Method 1 | 0–1 min, 2% A; 1–3 min, 2%–10% A; 3–5 min, 10%–20% A; 5–9 min, 20%–55% A; 9–13 min, 55%–70% A; 13–19 min, 70%–80% A; 19–22 min, 80%–98% A; 22–22.5 min, 98%–2% A; 22.5–23 min, 2% A | 0.3 ml/min | 2 µL | 35°C | nih.gov |
| Method 2 | 0–0.5 min, 2%–30% A; 0.5–1 min, 30%–40% A; 1–1.5 min, 40%–55% A; 1.5–3.5 min, 55%–75% A; 3.5–4.5 min, 75%–98% A; 4.5–5.0 min, 98%–98% A | 0.4 ml/min | 2 µL | 35°C | nih.gov |
Challenges in Isomer Discrimination and Artifact Identification
A significant challenge in the analysis of this compound is its differentiation from other isomers of dicaffeoylquinic acid methyl esters. The structural similarity of these isomers results in comparable chromatographic behavior and mass spectra, making their individual identification and quantification difficult. d-nb.info However, detailed analysis of fragmentation patterns obtained through LC-MSn can help distinguish between them. acs.orgnih.gov For example, the relative abundance of fragment ions can be indicative of the substitution pattern on the quinic acid core. researchgate.netresearchgate.net
Another major challenge is the potential for artifact formation during sample extraction and analysis. Methyl esters of caffeoylquinic acids, including this compound, can be formed as artifacts when using methanol in the extraction solvent, especially under acidic conditions. mdpi.combohrium.comresearchgate.net This can lead to an overestimation of their natural abundance. For instance, cynarin (B1669657) (1,3-di-O-caffeoylquinic acid) is often considered an artifact formed from the transesterification of 1,5-di-O-caffeoylquinic acid during aqueous extraction. researchgate.net It is therefore crucial to carefully select extraction methods and to be aware of the potential for such transformations. Isomerization can also occur, for example, through UV irradiation, leading to the formation of cis-isomers from the naturally occurring trans-isomers. researchgate.net Careful validation of analytical methods is essential to ensure that the identified compounds are genuine constituents of the original sample and not analytical artifacts.
Structure Activity Relationship Sar Studies
Impact of Caffeoyl Moieties and Their Number on Activity
The presence and number of caffeoyl moieties are critical determinants of the biological activity of caffeoylquinic acid (CQA) derivatives. Research consistently demonstrates that the degree of esterification with caffeic acid correlates with certain biological functions, particularly antioxidant capacity. nih.govashs.org
The antioxidant potential of these compounds often increases with the number of caffeoyl residues attached to the quinic acid core. ashs.org For instance, dicaffeoylquinic acids (diCQAs) are recognized as potent antioxidants. ashs.org This enhanced activity is attributed to the increased number of hydroxyl groups on the aromatic rings of the caffeoyl groups, which can donate hydrogen atoms to scavenge free radicals. researchgate.net Furthermore, each caffeic acid moiety contains conjugated double bonds that play a significant role in stabilizing radicals through resonance, and a higher degree of esterification increases the number of these conjugated systems. nih.gov It has been suggested that the more caffeoyl groups are bound to the quinic acid, the higher the activity, as seen in the acceleration of ATP production. nih.gov
In the case of methyl 3,5-di-O-caffeoyl quinate, the presence of two caffeoyl groups provides a significant number of phenolic hydroxyls, which are key to its antioxidant and other biological activities. The polarity of CQAs decreases as the number of caffeoyl groups increases, enhancing lipophilicity which may influence cell membrane interactions. nih.govmdpi.com
Table 1: Influence of Caffeoyl Group Number on Biological Activity
| Compound Class | Number of Caffeoyl Moieties | General Impact on Activity | Reference |
|---|---|---|---|
| monoCQAs | 1 | Baseline activity | nih.gov |
| diCQAs | 2 | Increased antioxidant potential and other activities compared to monoCQAs. ashs.orgnih.gov | ashs.orgnih.gov |
Influence of Caffeoyl Group Positions on Biological Activities
The specific positions of the caffeoyl groups on the quinic acid ring are crucial in determining the type and potency of biological activity. The six possible isomers of diCQA (1,3-, 1,4-, 1,5-, 3,4-, 3,5-, and 4,5-diCQA) exhibit distinct pharmacological profiles. frontiersin.org
Studies comparing different diCQA isomers have revealed significant variations in their effects. For example, in terms of antioxidant activity measured by chemical assays, diCQAs with adjacent caffeoyl groups (3,4- and 4,5-diCQA) often show greater efficacy than those with non-adjacent groups (1,3-, 1,5-, and 3,5-diCQA). mdpi.com This is potentially due to the proximity of the caffeoyl moieties facilitating activities like metal chelation. mdpi.com
Conversely, when assessing cytoprotective effects on cells, non-adjacent diCQAs such as 1,5-diCQA and 1,3-diCQA have demonstrated superior activity compared to adjacent isomers. mdpi.com The 3,5-diCQA isomer, which is the basis for the target molecule, has been specifically noted for its ability to inhibit adipocyte differentiation. mdpi.comresearchgate.net Preliminary studies also suggest that the positioning of caffeoyl groups is important for inhibitory potency against enzymes like α-glucosidase and PTP1B. researchgate.net For antiradical activity, esterification at the C-4 position has been suggested as being fundamental for the highest activity. researchgate.net
The specific 3,5-substitution pattern in this compound places the two caffeoyl groups in a non-adjacent configuration on the quinic acid ring, which, based on comparative studies, may favor certain biological activities like cytoprotection over others like direct radical scavenging in chemical assays. mdpi.com
Table 2: Comparative Activities of diCQA Isomers
| diCQA Isomer | Caffeoyl Positions | Observed Activity | Reference |
|---|---|---|---|
| 3,4-diCQA | Adjacent | High antioxidant activity in chemical assays. mdpi.com | mdpi.com |
| 4,5-diCQA | Adjacent | High antioxidant activity in chemical assays; considerable PTP1B inhibition. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| 1,3-diCQA | Non-adjacent | High cytoprotective effect. mdpi.com | mdpi.com |
| 1,5-diCQA | Non-adjacent | High cytoprotective effect. mdpi.com | mdpi.com |
Role of Quinic Acid Backbone Modifications and Esterification
The quinic acid core serves as the molecular scaffold for the caffeoyl groups, and its modification, particularly through esterification of its carboxylic acid group, can modulate biological activity. researchgate.net this compound is the methyl ester of 3,5-di-O-caffeoylquinic acid, a modification that has significant implications. nih.gov
Esterification of the carboxylic acid at the C-1 position of the quinic acid ring to form a methyl ester alters the molecule's polarity, solubility, and potentially its ability to interact with biological targets. Studies have shown that methyl ester derivatives of caffeoylquinates can exhibit a higher capacity for trapping radicals compared to their corresponding carboxylic acids. researchgate.net However, this effect can be isomer-dependent. For instance, while some methyl esters show enhanced activity, 3,4-dicaffeoylquinic acid methyl ester was found to have a different enzymatic inhibition profile compared to non-esterified diCQAs. researchgate.netnih.gov
Modification of the quinic acid backbone itself, such as the synthesis of 4-deoxyquinic acid esters, represents another strategy to probe structure-activity relationships, with some synthetic analogues showing toxicity to certain organisms at lower concentrations than the parent natural compounds. researchgate.net The intact quinic acid structure in this compound, with its specific stereochemistry and hydroxyl group arrangement, is fundamental to the spatial orientation of the attached caffeoyl moieties.
Steric and Electronic Effects of Substituents on Biological Response
The three-dimensional conformation of this compound, governed by steric and electronic effects, is a key factor in its biological activity. The cyclohexane (B81311) ring of the quinic acid core exists in a preferred chair conformation, which dictates the spatial arrangement of the bulky caffeoyl groups and the methyl ester. mdpi.com
Steric Effects: The relative positions of the two caffeoyl groups in diCQA isomers create different steric environments. In isomers with adjacent caffeoyl groups (e.g., 3,4- and 4,5-diCQA), the moieties are crowded, which increases the molecule's internal energy and can elevate its redox potential, thus enhancing its reactivity in chemical antioxidant assays. mdpi.com In non-adjacent isomers like 3,5-diCQA, the caffeoyl groups are more distant from each other, which reduces steric crowding. This results in a more elongated molecular shape, which may facilitate passage across cell membranes and interaction with intracellular targets, potentially explaining the higher cytoprotective effects observed for some non-adjacent isomers. mdpi.com
Analytical Challenges and Methodological Advancements for Research
Quantitative Analysis in Complex Biological and Plant Matrices
Accurately quantifying methyl 3,5-di-O-caffeoyl quinate in complex matrices such as plant extracts and biological fluids presents another layer of difficulty. The presence of numerous other structurally related compounds, including other caffeoylquinic acid derivatives, can interfere with the analysis, leading to inaccurate measurements. nih.gov Furthermore, the concentration of this specific isomer may be low compared to other constituents, requiring highly sensitive and selective analytical methods.
The potential for methyl quinates to be formed as artifacts during extraction with methanol (B129727) is a critical consideration in plant analysis. researchgate.net This necessitates careful selection of extraction solvents and validation of the analytical method to ensure that the quantified amount reflects the natural composition of the sample.
To overcome these challenges, methods such as ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) operating in multiple reaction monitoring (MRM) mode are often employed. sci-hub.se This technique offers high selectivity and sensitivity, allowing for the quantification of target analytes even at low concentrations in complex mixtures. The development of a rapid and efficient UPLC/MS/MS method has been reported for the identification of numerous caffeoylquinic acids in plant extracts. sci-hub.se
Reversed-phase high-performance liquid chromatography with diode array detection and electrospray ionization triple quadrupole mass spectrometric detection (HPLC-DAD-ESI-QQQ-MS) is another powerful tool for both characterization and quantification. sci-hub.se
Development of Advanced Chromatographic and Spectroscopic Methods for Research Purity and Identification
High-speed counter-current chromatography (HSCCC) has emerged as a valuable technique for the preparative isolation and purification of methyl dicaffeoyl quinate isomers. muc.edu.cn One study successfully used HSCCC to isolate methyl 3,4-dicaffeoyl quinate, methyl 3,5-dicaffeoyl quinate, and methyl 4,5-dicaffeoyl quinate from Bidens pilosa, achieving purities of 93.7%, 82.4%, and 91.8%, respectively, as determined by HPLC. muc.edu.cn The structures of the isolated compounds were then confirmed using high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy. muc.edu.cn
Quadrupole time-of-flight mass spectrometry (QTOF-MS) has also been effectively applied for the differentiation of regio-isomers of caffeoylquinic acids. nih.gov More recently, a QTOF-MS-based in-source collision-induced dissociation (ISCID) approach has been successfully used to distinguish between both mono- and di-acylated quinic acid regio-isomers. nih.gov
The combination of these advanced chromatographic and spectroscopic techniques provides a powerful toolkit for researchers, enabling the isolation of highly pure this compound and its unambiguous identification. This, in turn, is crucial for obtaining reliable and reproducible results in biological and pharmacological studies.
The table below outlines some of the advanced methods used for the purity and identification of this compound.
| Method | Application | Key Advantages |
| High-Speed Counter-Current Chromatography (HSCCC) | Preparative isolation and purification of isomers. muc.edu.cn | Allows for the separation of large quantities of isomeric mixtures with good purity. muc.edu.cn |
| High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) | Structural confirmation of isolated compounds. muc.edu.cn | Provides highly accurate mass measurements for unambiguous molecular formula determination. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation. muc.edu.cn | Provides detailed information about the chemical structure and stereochemistry of the molecule. |
| Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) | Differentiation of regio-isomers. nih.gov | Offers high mass accuracy and resolution for confident identification. |
| In-Source Collision-Induced Dissociation (ISCID) with LC-MS | Differentiation of geometric and regio-isomers. nih.gov | Provides an alternative to multistage MS for fragmentation and isomer discrimination. nih.gov |
Conclusion and Future Research Perspectives
Summary of Current Research Landscape
Research on methyl 3,5-di-O-caffeoyl quinate has primarily focused on its identification in various plant species and the evaluation of its biological properties, particularly its antioxidant and anti-inflammatory effects. ontosight.aismolecule.com It is a derivative of caffeoylquinic acid, which are esters of quinic and caffeic acids. ontosight.ai The compound has been isolated from a variety of plants, including Artemisia annua, Lactuca sativa, Suaeda glauca, Dichrocephala bicolor, and Dipsacus asper. ontosight.aismolecule.comresearchgate.net
Recent studies have highlighted its potential in several therapeutic areas. For instance, it has demonstrated significant antioxidant activity, which may be beneficial in preventing chronic diseases associated with oxidative stress, such as cancer and cardiovascular disease. ontosight.ai Furthermore, its anti-inflammatory properties are being investigated for their relevance in conditions like bone metabolism and other inflammatory diseases. smolecule.com In silico studies, including molecular docking, have been instrumental in predicting the compound's interaction with various biological targets. uea.ac.ukmdpi.comnih.gov These computational approaches have suggested its potential as an inhibitor for enzymes involved in inflammation and metabolic diseases. smolecule.commdpi.comnih.gov
Unexplored Biological Activities and Therapeutic Potential
While antioxidant and anti-inflammatory activities are the most studied, the full spectrum of this compound's biological activities remains largely unexplored. Preliminary research suggests potential in several other areas that warrant further investigation.
Its neuroprotective effects are a promising avenue for future research. researchgate.net Given that oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases, the potent antioxidant capacity of this compound could be beneficial. ontosight.airesearchgate.net Studies have shown that caffeoylquinic acid derivatives can cross the blood-brain barrier, suggesting they could have direct effects on brain tissue. researchgate.net
The compound's potential as an antimicrobial agent is another area of interest. smolecule.com Although some studies have touched upon the antimicrobial properties of caffeoylquinic acids in general, specific and detailed investigations into the efficacy of this compound against a broad range of pathogens are lacking. smolecule.com
Furthermore, its role in metabolic regulation is an emerging field. Molecular docking studies have indicated potential interactions with enzymes crucial to metabolic pathways, suggesting it could play a role in managing metabolic disorders. smolecule.comuea.ac.uk For example, it has shown a high binding affinity for aldose reductase (AKR1B1), an enzyme implicated in diabetic complications. uea.ac.uk
Opportunities for Advanced Biosynthetic Pathway Engineering
The natural abundance of this compound can be low and variable depending on the plant source and environmental conditions. acs.org This presents a significant opportunity for advanced biosynthetic pathway engineering to enhance its production. Understanding and manipulating the genetic and enzymatic pathways responsible for its synthesis in plants could lead to higher yields.
Key enzymes in the phenylpropanoid pathway, which produces the precursor caffeic acid, and the subsequent esterification with quinic acid are critical targets for genetic engineering. Techniques such as CRISPR-Cas9 could be employed to upregulate the expression of rate-limiting enzymes or downregulate competing pathways, thereby channeling metabolic flux towards the desired compound.
Furthermore, the development of microbial chassis, such as Escherichia coli or Saccharomyces cerevisiae, engineered with the relevant plant biosynthetic genes offers a scalable and controllable platform for producing this compound. This approach would not be reliant on plant cultivation and could ensure a consistent and high-purity supply for research and potential commercialization.
Development of Novel Synthetic Routes and Derivatization Strategies
Currently, the isolation of this compound from natural sources is the primary method of obtaining this compound. ontosight.ai The development of efficient and scalable total synthetic routes would provide a reliable alternative and also open the door for the creation of novel derivatives with potentially enhanced biological activities.
A key challenge in the chemical synthesis of this molecule lies in the stereoselective control of the multiple chiral centers in the quinic acid core and the regioselective esterification with two caffeic acid molecules. Modern synthetic methodologies, including asymmetric catalysis and advanced protecting group strategies, will be crucial to overcoming these hurdles.
Once a viable synthetic route is established, it can be readily adapted to produce a library of structural analogs. Derivatization strategies could focus on modifying the caffeoyl moieties, the quinic acid backbone, or the methyl ester group. These modifications could aim to improve pharmacokinetic properties, enhance target specificity, or explore new biological activities. For example, altering the substitution pattern on the aromatic rings of the caffeoyl groups could modulate antioxidant and anti-inflammatory potency.
Integration of Multi-Omics Data for Comprehensive Understanding
A systems biology approach, integrating various "omics" data, will be essential for a comprehensive understanding of the biological effects of this compound.
Genomics and Transcriptomics: Analyzing changes in gene and transcript expression in cells or organisms treated with the compound can reveal the molecular pathways it modulates. This can help to identify its primary targets and downstream effects.
Proteomics: Studying the changes in protein expression and post-translational modifications will provide insights into the functional consequences of the compound's activity. This can help to validate targets identified through genomic studies and uncover novel protein interactions.
Metabolomics: Analyzing the global metabolic profile of cells or organisms will reveal how the compound influences cellular metabolism. This is particularly relevant for understanding its effects on metabolic diseases and for identifying biomarkers of its activity.
By integrating these multi-omics datasets, researchers can construct detailed network models of the compound's mechanism of action. This holistic view will be invaluable for predicting its therapeutic effects, identifying potential off-target effects, and guiding the rational design of future studies and new derivatives. Chemoinformatic and systems biology approaches are increasingly vital for exploring the therapeutic potential of natural products. researchgate.net
Q & A
Basic Research Questions
Q. What are the primary methods for identifying and quantifying methyl 3,5-di-O-caffeoyl quinate in plant extracts?
- Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) is widely used for structural confirmation. For quantification, UV-Vis spectrophotometry at 320 nm (absorbance maxima for caffeoyl derivatives) is effective. Validation should include calibration curves with reference standards (e.g., purity >98%) and spike-and-recovery experiments to account for matrix effects .
Q. Which plant species are known to produce this compound, and what extraction protocols are recommended?
- Answer : The compound has been isolated from Dipsacus asper, Erigeron annuus, Salicornia herbacea, and Gelasia latifolia. Optimal extraction involves maceration or sonication in methanol or ethanol (70–80% v/v) at 50–60°C for 2–3 hours, followed by partition with ethyl acetate. Column chromatography with silica gel or Sephadex LH-20 is recommended for purification .
Q. What are the documented biological activities of this compound?
- Answer : Key activities include:
- Antioxidant : Scavenges free radicals (e.g., DPPH and ABTS assays) via its di-caffeoyl groups .
- Anti-melanogenic : Inhibits tyrosinase activity and downregulates MITF in B16F10 melanoma cells .
- Hepatoprotective : Reduces lipid peroxidation in hepatocyte models .
Advanced Research Questions
Q. How can molecular docking studies be designed to investigate this compound's interaction with therapeutic targets?
- Answer :
- Target Selection : Prioritize receptors implicated in its bioactivities (e.g., tyrosinase for melanogenesis, aldose reductase for diabetes).
- Docking Software : Use AutoDock Vina or Schrödinger Suite with optimized force fields.
- Validation : Compare docking scores (e.g., a score of −9.209 for this compound vs. −8.646 for epalrestat in aldose reductase inhibition) and validate via molecular dynamics simulations (≥100 ns) .
Q. What experimental strategies resolve contradictions in reported antioxidant efficacy across studies?
- Answer : Discrepancies often arise from:
- Concentration Variability : Standardize doses using cell viability assays (e.g., MTT) to ensure non-toxic ranges.
- Model Systems : Compare outcomes in cell-free (e.g., ORAC assay) vs. cellular (e.g., H2O2-induced oxidative stress) models.
- Structural Analogues : Test related compounds (e.g., 3,4-di-O-caffeoylquinic acid methyl ester) to isolate structure-activity relationships .
Q. How can researchers optimize solubility and stability for in vivo studies of this compound?
- Answer :
- Solubility : Use dimethyl sulfoxide (DMSO) for stock solutions (≤0.1% final concentration) or solubilize in 10% cyclodextrin.
- Stability : Store lyophilized powder at −20°C in desiccated conditions. For in vivo administration, use phosphate-buffered saline (pH 7.4) and assess degradation via HPLC over 24 hours .
Key Methodological Notes
- Contradiction Management : When comparing antioxidant data, normalize results to Trolox equivalents and report IC50 values with 95% confidence intervals .
- Ethnopharmacological Validation : For plant-derived samples, cross-reference with traditional uses (e.g., anti-diabetic applications in Cassia glauca) via network pharmacology approaches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
